Transdermal Prodrug Delivery: Methyl Carbonate Moiety Outperforms All Higher Alkyl Carbonate Homologs in Human Skin Flux and Permeability
In a head-to-head evaluation of naltrexone 3-O-alkyl carbonate prodrugs, the methyl carbonate derivative (ME-NTX) provided the highest naltrexone flux through human stratum corneum among all alkyl carbonate homologs tested (methyl, ethyl, n-propyl, isopropyl, n-butyl, n-pentyl). The methyl carbonate prodrug demonstrated the highest apparent permeability coefficient (Kp) and the highest stratum corneum/vehicle partition coefficient within the entire prodrug series [1][2]. Branched-chain prodrugs and longer-chain carbonate homologs all exhibited significantly lower transdermal flux values than the straight-chain methyl carbonate prodrug [3].
| Evidence Dimension | In vitro human skin permeation (relative naltrexone flux and permeability coefficient) |
|---|---|
| Target Compound Data | Methyl carbonate prodrug (ME-NTX): Highest naltrexone flux and highest apparent permeability coefficient (Kp) among the series; highest SC/vehicle partition coefficient |
| Comparator Or Baseline | Ethyl carbonate, n-propyl carbonate, isopropyl carbonate, n-butyl carbonate, n-pentyl carbonate prodrugs: All exhibited significantly lower flux values than methyl carbonate prodrug; longer-chain and branched homologs showed progressively decreasing permeability |
| Quantified Difference | Methyl carbonate > all longer-chain (ethyl, propyl, butyl, pentyl) and branched-chain carbonate prodrugs; quantified as 'highest' in the series across all three metrics (flux, Kp, partition coefficient) |
| Conditions | In vitro human skin permeation using flow-through diffusion cell system; human stratum corneum sheets; pH 7.4 isotonic buffer vehicle |
Why This Matters
For pharmaceutical development, the methyl carbonate promoieties confer quantifiably superior transdermal permeability compared to any higher alkyl carbonate homolog, making DMC-derived or methyl carbonate-containing intermediates the evidenced choice for permeability-optimized prodrug design.
- [1] Pillai O, Hamad MO, Crooks PA, Stinchcomb AL. Physicochemical evaluation, in vitro human skin diffusion, and concurrent biotransformation of 3-O-alkyl carbonate prodrugs of naltrexone. Pharm Res. 2004; 21(7): 1146-1152. View Source
- [2] Oliyai R, Stella VJ. Carbonate Esters. In: Prodrugs: Challenges and Rewards. Springer; 2007. ScienceDirect Topics. View Source
- [3] Stinchcomb AL, Dua R, Paliwal S, Woodard RW, Flynn GL. Human Skin Permeation of Branched-Chain 3-O-Alkyl Ester and Carbonate Prodrugs of Naltrexone. Pharmaceutical Research 2005; 22(5): 758-765. View Source
